molecular formula C10H9NO B163010 1-methyl-1H-indole-4-carbaldehyde CAS No. 133994-99-7

1-methyl-1H-indole-4-carbaldehyde

Cat. No.: B163010
CAS No.: 133994-99-7
M. Wt: 159.18 g/mol
InChI Key: GFTNSZIYQMJJMD-UHFFFAOYSA-N
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Description

1-Methyl-1H-indole-4-carbaldehyde (CAS: 133994-99-7) is an indole derivative with the molecular formula C₁₀H₉NO and a molecular weight of 159.19 g/mol. It features a methyl group at the 1-position of the indole ring and a formyl group at the 4-position (Figure 1). This compound is commercially available at 97% purity and is commonly used in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-1H-indole-4-carbaldehyde can be synthesized through several methods. One common approach involves the Vilsmeier-Haack reaction, where 1-methylindole is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the aldehyde group at the 4-position .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Vilsmeier-Haack reactions under controlled conditions to ensure high yield and purity. The reaction is followed by purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1H-indole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, using reagents like halogens or nitrating agents.

Common Reagents and Conditions:

    Oxidation: KMnO4 in an acidic medium.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: 1-Methyl-1H-indole-4-carboxylic acid.

    Reduction: 1-Methyl-1H-indole-4-methanol.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

Chemical Synthesis

1-Methyl-1H-indole-4-carbaldehyde serves as an intermediate in the synthesis of various organic compounds. Its structure allows for the formation of complex heterocyclic compounds, which are essential in the development of new materials and pharmaceuticals. The compound's aldehyde functional group can participate in reactions such as condensation and oxidation, making it a valuable building block in synthetic organic chemistry .

Pharmaceutical Development

Research indicates that this compound has potential as a precursor for drugs targeting various diseases, including cancer and infectious diseases. Its biological activity is attributed to its ability to interact with specific molecular targets within cells, potentially leading to the modulation of pathways involved in cell growth and apoptosis .

Antimicrobial Properties

Preliminary studies have shown that this compound exhibits antimicrobial activity, which is increasingly relevant given the rise of antibiotic-resistant pathogens. The mechanism of action is thought to involve interference with microbial cell membranes and enzyme activity .

Anticancer Activity

A study highlighted the anticancer properties of this compound, demonstrating its effectiveness in inducing apoptosis in various cancer cell lines. The compound's interactions with enzymes involved in cancer proliferation were significant, showing promise for further development as an anticancer agent .

Synthesis of Novel Compounds

In a recent synthesis project, researchers utilized this compound to create derivatives that exhibited enhanced biological activities compared to the parent compound. These derivatives were tested for their efficacy against cancer cell lines, revealing improved potency .

Industrial Applications

In addition to its research applications, this compound is employed in the production of dyes and pigments due to its unique chemical properties. Its versatility makes it suitable for various industrial processes where specific colorimetric properties are required .

Mechanism of Action

The mechanism of action of 1-methyl-1H-indole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The indole ring can also participate in π-π interactions with aromatic amino acids in proteins, influencing their structure and activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of Methylindole Carbaldehydes

The position of the formyl group on the indole ring significantly influences physicochemical properties. Key positional isomers include:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Differences
1-Methyl-1H-indole-4-carbaldehyde 133994-99-7 C₁₀H₉NO 159.19 Not reported Reference compound
1-Methyl-1H-indole-5-carbaldehyde 90923-75-4 C₁₀H₉NO 159.18 84–86 Formyl at position 5; higher melting point
1-Methyl-1H-indole-6-carbaldehyde Not provided C₁₀H₉NO 159.18 Not reported Formyl at position 6; synthetic accessibility varies
1H-Indole-4-carbaldehyde (unmethylated) 1074-86-8 C₉H₇NO 145.16 Not reported Lacks methyl group; lower molecular weight

Key Insight: The 5-carbaldehyde isomer exhibits a distinct melting point, suggesting differences in crystallinity compared to the 4-carbaldehyde derivative.

Substituent Variations on the Indole Core

Alkyl Chain Modifications

  • 1-Ethyl-1H-indole-4-carbaldehyde (CAS: 894852-86-9): Replacing the methyl group with an ethyl increases hydrophobicity and molecular weight (C₁₁H₁₁NO, 173.21 g/mol). This modification may enhance lipophilicity, affecting solubility and interaction with biological targets .

Functional Group Replacements

  • 1-Methyl-1H-indole-4-carbonitrile (CAS: 628711-58-0): Replacing the aldehyde with a cyano group (C₁₀H₈N₂, 156.19 g/mol) introduces nitrile functionality, which is less polar but more reactive in nucleophilic additions .
  • 7-Chloro-3-methyl-1H-indole-2-carboxylic acid (CAS: 16381-48-9): A chlorine substituent and carboxylic acid group introduce electronegativity and acidity, diverging entirely from the aldehyde’s reactivity profile .

Biological Activity

1-Methyl-1H-indole-4-carbaldehyde is a significant compound within the indole family, known for its diverse biological activities and applications in medicinal chemistry. This article reviews the current understanding of its biological activity, including mechanisms of action, biochemical properties, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by an indole ring with a methyl group at the nitrogen position and an aldehyde functional group at the 4-position. This unique structure contributes to its reactivity and biological properties.

Property Value
Molecular FormulaC10H9N
Molecular Weight155.19 g/mol
CAS Number133994-99-7
Melting PointNot specified

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes, receptors, and other proteins. Indole derivatives are known to influence numerous biochemical pathways, leading to a range of biological effects:

  • Antiviral Activity : Exhibits potential against viral infections by inhibiting viral replication.
  • Anticancer Properties : Demonstrates cytotoxic effects on various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : Modulates inflammatory pathways, potentially reducing inflammation in various models.
  • Antimicrobial Activity : Effective against a range of bacterial strains, contributing to its potential use in treating infections.

This compound interacts with several biomolecules, which can lead to changes in cellular functions:

  • Enzyme Interaction : It may act as an inhibitor or activator of specific enzymes involved in metabolic pathways.
  • Gene Expression Modulation : Influences transcription factors that regulate gene expression related to cell growth and apoptosis.

Anticancer Activity

A study conducted on various indole derivatives, including this compound, revealed significant cytotoxicity against human cancer cell lines (e.g., A549 lung cancer cells). The compound induced apoptosis through the activation of caspase pathways, suggesting its potential as a chemotherapeutic agent .

Antimicrobial Properties

Research has demonstrated that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be effective in inhibiting bacterial growth, indicating its potential as an antimicrobial agent .

Comparative Analysis with Related Compounds

Comparative studies with other indole derivatives highlight the unique properties of this compound:

Compound Position of Aldehyde Biological Activity
1-Methyl-1H-indole-3-carbaldehyde3Moderate anticancer activity
1-Methyl-1H-indole-5-carbaldehyde5Limited biological activity
This compound 4 Strong anticancer and antimicrobial activity

Future Directions

The ongoing research into the biological activities of this compound suggests several promising avenues for future exploration:

  • Drug Development : Its potential as a lead compound for new pharmaceuticals targeting cancer and infectious diseases.
  • Mechanistic Studies : Further elucidation of its molecular mechanisms could enhance understanding and application in therapeutic contexts.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-methyl-1H-indole-4-carbaldehyde, and how is purity optimized?

  • Methodology : The compound is typically synthesized via formylation of 1-methylindole using Vilsmeier-Haack conditions (POCl₃/DMF). Post-reaction, neutralization with aqueous NaHCO₃ and extraction with dichloromethane are critical. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures ≥97% purity, as validated by suppliers . Recrystallization from ethanol may further enhance purity.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : The aldehyde proton appears as a singlet at δ ~10.0 ppm, while the indole C-4 substitution is confirmed by distinct aromatic splitting patterns .
  • IR Spectroscopy : A strong absorption band at ~1680 cm⁻¹ confirms the aldehyde carbonyl group .
  • Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 160.18, with fragmentation patterns consistent with indole-aldehyde derivatives .

Q. What storage conditions are recommended to maintain the stability of this compound?

  • Methodology : Store under inert gas (argon) at 2–8°C in amber vials to prevent oxidation and photodegradation. Purity degradation can be monitored via periodic TLC analysis (silica gel, UV detection) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound derivatives?

  • Methodology :

  • Data Collection : Use high-resolution single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å).
  • Structure Refinement : Employ SHELXL for anisotropic displacement parameter refinement, ensuring R-factor convergence below 5%. Hydrogen bonding and π-stacking interactions are visualized using ORTEP-3 .
  • Validation : Cross-validate with Mercury (Cambridge Structural Database) to identify steric clashes or unusual torsion angles .

Q. How can contradictions in reactivity data for cross-coupling reactions involving this compound be addressed?

  • Methodology :

  • Controlled Experiments : Compare Suzuki-Miyaura coupling yields using Pd(PPh₃)₄ vs. PdCl₂(dppf) catalysts in THF/toluene mixtures.
  • Electronic Effects : The aldehyde’s electron-withdrawing nature may deactivate the indole ring; DFT calculations (Gaussian 16) can model charge distribution .
  • Side Reactions : Monitor for aldehyde oxidation or indole N-alkylation byproducts via LC-MS .

Q. What mechanistic insights explain the aldehyde group’s reactivity in nucleophilic additions?

  • Methodology :

  • Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to track imine formation rates with primary amines.
  • Computational Analysis : Perform Hartree-Fock calculations to map frontier molecular orbitals (HOMO/LUMO), highlighting the aldehyde’s electrophilic character .
  • Solvent Effects : Compare reactivity in polar aprotic (DMSO) vs. nonpolar solvents (toluene) to assess stabilization of transition states .

Properties

IUPAC Name

1-methylindole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-11-6-5-9-8(7-12)3-2-4-10(9)11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFTNSZIYQMJJMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C(C=CC=C21)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60589402
Record name 1-Methyl-1H-indole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133994-99-7
Record name 1-Methyl-1H-indole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-1H-indole-4-carbaldehyde
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Synthesis routes and methods I

Procedure details

To a solution of 1H-indole-4-carbaldehyde (0.252 g, 1.72 mmol) in 8 mL of DMF was added sodium hydride (0.046 g, 1.9 mmol). After 5 min, iodomethane (0.13 mL, 2.1 mmol) was added. After 30 min, the reaction was treated with saturated aqueous ammonium chloride, diluted with water, and extracted 2× with dichloromethane. The combined organic fractions were washed 3× with water, dried over sodium sulfate, filtered, and concentrated in vacuo. The residue was purified via silica gel chromatography, eluting with 0-40% ethyl acetate in hexanes to provide 1-methyl-1H-indole-4-carbaldehyde that gave a proton NMR spectra consistent with theory and a mass ion (ES+) of 161.2 for [M+H]+.
Quantity
0.252 g
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0.046 g
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8 mL
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0.13 mL
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Synthesis routes and methods II

Procedure details

To a solution of 1H-indole-4-carbaldehyde (413 mg, 2.85 mmol) in anhydrous DMF (6.5 mL) was added sodium hydride (171 mg of 60% dispersion in oil, 4.27 mmol). The mixture was stirred for 40 min at room temperature. Methyl iodide (0.36 mL, 5.78 mmol) was then added and the reaction mixture was stirred for 12 h at room temperature. Water was added (25 mL) and the mixture was extracted with ethyl acetate (3×25 mL). Combined organic layers were washed with water (20 mL) and brine (20 mL), dried over Na2SO4, filtered and concentrated to a yellow oil. Purification by column chromatography (silica gel, CH2Cl2) gave 1-methyl-1H-indole-4-carbaldehyde (452 mg g, 99%) as a yellow oil: 1H NMR (400 MHz, DMSO-d6) δ 10.20 (s, 1H), 7.84 (d, J=8.0 Hz, 1H), 7.68 (d, J=7.2 Hz, 1H), 7.58 (d, J=2.8 Hz, 1H), 7.38-7.34 (m, 1H), 7.08 (d, J=3.2 Hz, 1H), 3.87 (s, 3H).
Quantity
413 mg
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reactant
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171 mg
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6.5 mL
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0.36 mL
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Synthesis routes and methods III

Procedure details

34 g of indol 4-carboxaldehyde in 800 ml of methylen chloride were mixed for 4 hours at ambient temperature with 79.5 g of tetrabutyl ammonium hydrogeno sulfate and 16.04 ml of methyl iodide in 400 ml of 5N sodium hydroxide and 300 ml of methylene chloride were added, followed by decanting and extraction was effected with methylene chloride. The organic phase was washed with a saturated aqueous solution of sodium chloride, dried and concentrated to dryness. The residue was chromatographed on silica (eluant: methylene chloride) to obtain 36.8 g of the expected product melting at <40° C.
Quantity
34 g
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reactant
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79.5 g
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16.04 mL
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800 mL
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400 mL
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300 mL
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Synthesis routes and methods IV

Procedure details

34 g of indol 4-carboxaldehyde in 800 ml of methylene chloride were mixed for 4 hours at ambient temperature with 79.5 g of tetrabutyl ammonium hydrogen sulfate and 16.04 ml of methyl iodide in 400 ml of 5N sodium hydroxide and 300 ml of methylene chloride were added, followed by decanting and extraction was effected with methylene chloride. The organic phase was washed with a saturated aqueous solution of sodium chloride, dried and concentrated to dryness. Tho residue was chromatographed on silica (eluant: methylene chloride) to obtain 36.8 g of the expected product melting at <40° C.
Quantity
34 g
Type
reactant
Reaction Step One
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16.04 mL
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reactant
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800 mL
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solvent
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79.5 g
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catalyst
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400 mL
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300 mL
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Retrosynthesis Analysis

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Feasible Synthetic Routes

1-methyl-1H-indole-4-carbaldehyde
1-methyl-1H-indole-4-carbaldehyde
1-methyl-1H-indole-4-carbaldehyde
1-methyl-1H-indole-4-carbaldehyde
1-methyl-1H-indole-4-carbaldehyde
1-methyl-1H-indole-4-carbaldehyde

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